molecular formula C15H16Cl2N2O2S B12686450 4-Chloro-N-(1-(4-chloro-1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide CAS No. 148174-24-7

4-Chloro-N-(1-(4-chloro-1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide

Katalognummer: B12686450
CAS-Nummer: 148174-24-7
Molekulargewicht: 359.3 g/mol
InChI-Schlüssel: PJWCHAQXMXPRGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-(1-(4-chloro-1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzisothiazole ring and multiple chloro and butanamide groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(1-(4-chloro-1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide typically involves multiple steps, including the formation of the benzisothiazole ring and subsequent functionalization with chloro and butanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-N-(1-(4-chloro-1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The chloro groups can be substituted with other functional groups, resulting in a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-(1-(4-chloro-1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Chloro-N-(1-(4-chloro-1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-N-{2-[4-(4-chlorobutanoyl)-1-piperazinyl]ethyl}butanamide
  • 4-chloro-N-[6-[(4-chloro-1-oxobutyl)amino]-9-[4-[[1-oxo-3-(1-pyrrolidinyl)propyl]amino]anilino]-3-acridinyl]butanamide

Uniqueness

4-Chloro-N-(1-(4-chloro-1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

148174-24-7

Molekularformel

C15H16Cl2N2O2S

Molekulargewicht

359.3 g/mol

IUPAC-Name

4-chloro-N-[1-(4-chlorobutanoyl)-2,1-benzothiazol-3-ylidene]butanamide

InChI

InChI=1S/C15H16Cl2N2O2S/c16-9-3-7-13(20)18-15-11-5-1-2-6-12(11)19(22-15)14(21)8-4-10-17/h1-2,5-6H,3-4,7-10H2

InChI-Schlüssel

PJWCHAQXMXPRGB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NC(=O)CCCCl)SN2C(=O)CCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.